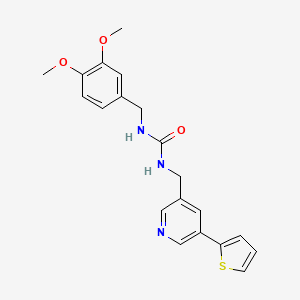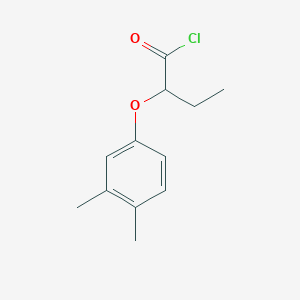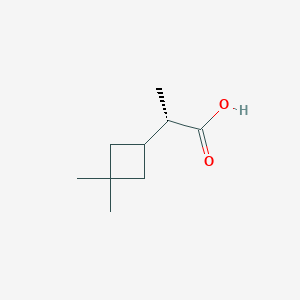![molecular formula C16H12Cl4N2O2S B2472854 4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 348642-53-5](/img/structure/B2472854.png)
4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide, also known as TCS 401, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of sulfonamides and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide 401 acts as a competitive antagonist of AhR by binding to the ligand-binding domain of the receptor. This prevents the binding of endogenous ligands such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and other environmental pollutants. By blocking the activation of AhR, this compound 401 can modulate the expression of genes that are regulated by AhR.
Biochemical and Physiological Effects:
This compound 401 has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound 401 can inhibit the proliferation of cancer cells, induce apoptosis, and modulate the immune response. In vivo studies have shown that this compound 401 can protect against the toxic effects of TCDD and other environmental pollutants.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide 401 is its selectivity and potency as an AhR antagonist. This makes it a valuable tool for studying the role of AhR in various biological processes. However, this compound 401 has some limitations as well. It has been found to be unstable in some solvents and can degrade over time. Additionally, the use of this compound 401 in animal studies requires careful consideration of the dose and route of administration.
Zukünftige Richtungen
There are several future directions for the use of 4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide 401 in scientific research. One area of interest is the role of AhR in the regulation of the gut microbiome. This compound 401 has been found to modulate the gut microbiome in animal studies, and further research is needed to understand the mechanisms involved. Another area of interest is the use of this compound 401 in the treatment of cancer. This compound 401 has been found to inhibit the proliferation of cancer cells in vitro, and further studies are needed to evaluate its potential as a cancer therapeutic. Finally, the development of more stable analogs of this compound 401 could improve its utility as a research tool.
Synthesemethoden
4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide 401 can be synthesized by the reaction of 4-chlorobenzenesulfonyl chloride with 2,2,2-trichloro-1-(1H-indol-3-yl)ethanol in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound 401 as a white solid.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide 401 has been extensively used in scientific research as a tool to study the role of the aryl hydrocarbon receptor (AhR) in various biological processes. AhR is a transcription factor that plays a critical role in the regulation of gene expression in response to environmental pollutants and other ligands. This compound 401 has been found to be a selective and potent antagonist of AhR and has been used to study the role of AhR in various biological processes such as immune response, cell differentiation, and cancer.
Eigenschaften
IUPAC Name |
4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N2O2S/c17-10-5-7-11(8-6-10)25(23,24)22-15(16(18,19)20)13-9-21-14-4-2-1-3-12(13)14/h1-9,15,21-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLBHBWAWPNZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(Cl)(Cl)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B2472772.png)

![Methyl (3aS,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylate;hydrochloride](/img/structure/B2472776.png)
![N-(2,4-difluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2472777.png)



![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2472783.png)
![(5-{3-[(dimethylamino)methyl]furan-2-yl}-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride](/img/structure/B2472785.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(m-tolyl)acetamide](/img/structure/B2472790.png)


![{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile](/img/structure/B2472794.png)